4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 879770-33-9) is a trisubstituted pyrazole heterocycle featuring a phenyl group at position 3, a methyl group at position 4, and a carboxylic acid at position 5. Its molecular formula is C11H10N2O2 with a molecular weight of 202.21 g/mol.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 879770-33-9
Cat. No. B3022921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
CAS879770-33-9
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H10N2O2/c1-7-9(8-5-3-2-4-6-8)12-13-10(7)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
InChIKeySGRSFFPRUYGFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





879770-33-9: Technical Baseline and Core Properties of 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid


4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 879770-33-9) is a trisubstituted pyrazole heterocycle featuring a phenyl group at position 3, a methyl group at position 4, and a carboxylic acid at position 5 [1]. Its molecular formula is C11H10N2O2 with a molecular weight of 202.21 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis due to its well-defined substitution pattern that combines aromaticity, hydrogen-bonding capability, and a modifiable carboxyl handle [1].

Substitution Risk: Why 3-Phenyl-1H-pyrazole-5-carboxylic Acid Is Not a Drop-In Replacement for 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid


Simple pyrazole-5-carboxylic acid analogs lacking the 4-methyl substituent exhibit significantly lower lipophilicity (XLogP3 = 1.7 for the des-methyl analog versus 2.1 for the 4-methyl derivative) [1], altering compound permeability, metabolic stability, and target engagement profiles [2]. The 4-methyl group also modulates electronic effects on the pyrazole ring and influences regioselectivity in downstream derivatization reactions, meaning that substituting an unsubstituted analog may lead to divergent reaction outcomes, reduced synthetic yields, or unanticipated biological activities [1][3].

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid


Lipophilicity Advantage: XLogP3 Comparison with Des-Methyl Analog

4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits a computed XLogP3 value of 2.1 [1]. In contrast, the closest structural analog lacking the 4-methyl group, 3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1134-49-2), has an XLogP3 of 1.7 [2]. This 0.4 log unit increase corresponds to a ~2.5-fold higher octanol-water partition coefficient, indicating enhanced membrane permeability and potentially improved oral bioavailability for derivative compounds.

Medicinal Chemistry Drug Design Physicochemical Profiling

Vendor-Grade Purity Specification: 97% Assay by NMR and HPLC

Commercially sourced 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid from Bidepharm is certified at 97% purity (standard specification) with batch-specific QC documentation including NMR, HPLC, and GC analysis available . This purity level is consistent across multiple suppliers (Aladdin Scientific offers ≥97% purity) , establishing a reliable procurement benchmark. In contrast, many pyrazole carboxylic acid analogs are offered at 95% purity or lower with variable analytical support .

Chemical Procurement Quality Control Synthetic Chemistry

Synthetic Route Definition: Cycloaddition with Ethyl Bromoacetate

The synthesis of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid proceeds via cycloaddition of hydrazine with a suitable diketone, followed by alkylation with ethyl bromoacetate and subsequent hydrolysis to yield the carboxylic acid . This defined, two-step sequence provides a robust and scalable route with established conditions (base-mediated alkylation, controlled temperature), whereas many pyrazole carboxylic acid analogs require multi-step syntheses with lower overall yields or less defined protocols .

Process Chemistry Route Scouting Scale-up

Enzyme Inhibition Profile: Weak Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitor

In a high-throughput screening campaign, 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid demonstrated an IC50 of 1.00 × 10^5 nM (100 µM) against human tissue-nonspecific alkaline phosphatase (TNAP) [1][2]. This weak inhibition profile indicates low off-target liability for TNAP when used as a building block or scaffold. By comparison, optimized pyrazole derivatives in the same series achieved IC50 values as low as 5 nM against TNAP, highlighting the compound's utility as a starting point for SAR optimization rather than a final drug candidate [3].

Enzyme Inhibition Target Profiling Off-target Screening

High-Confidence Application Scenarios for 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid


Medicinal Chemistry: Scaffold for Oral Bioavailability Optimization

The elevated lipophilicity (XLogP3 = 2.1) of this 4-methyl pyrazole-5-carboxylic acid building block compared to the des-methyl analog (XLogP3 = 1.7) makes it a preferred starting material for medicinal chemists designing orally bioavailable drug candidates . The methyl group enhances membrane permeability while the carboxylic acid provides a handle for amide coupling or esterification, enabling rapid SAR exploration of permeability and potency [1].

Chemical Biology: Clean Tool Compound with Low Off-Target TNAP Activity

The weak TNAP inhibition (IC50 = 100 µM) ensures that this compound does not significantly perturb alkaline phosphatase activity in cellular assays, reducing confounding effects in target-based screens . This makes it suitable for use as an inert scaffold in probe development or as a negative control in phosphatase inhibition studies [1].

Process Chemistry: Scalable Building Block with Defined Synthetic Route

The well-established synthesis via cycloaddition and alkylation/hydrolysis provides a reliable route for multi-gram scale production . This is critical for medicinal chemistry groups requiring consistent, high-purity material for library synthesis and lead optimization [1]. The defined route reduces process development time and ensures batch-to-batch reproducibility .

Analytical Chemistry: Reference Standard for Purity and Impurity Profiling

With a commercial purity specification of 97% and available batch-specific QC data (NMR, HPLC, GC), this compound serves as a reference standard for analytical method development, impurity identification, and quality control of pyrazole-containing drug substances .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.